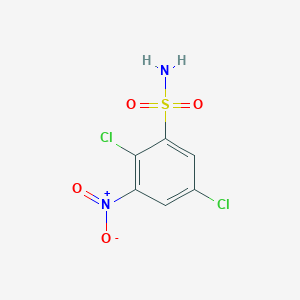
3-(2-Methoxyethoxy)propylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)propylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Methoxyethoxy)propylzinc bromide can be synthesized through the reaction of 3-(2-methoxyethoxy)propyl bromide with zinc in the presence of THF. The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 3-(2-methoxyethoxy)propyl bromide to the zinc suspension.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Use of high-purity zinc and 3-(2-methoxyethoxy)propyl bromide.
- Controlled reaction conditions to ensure consistent product quality.
- Purification steps to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethoxy)propylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can reduce certain functional groups under specific conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Catalysts: In some cases, catalysts such as copper(I) iodide may be used to enhance the reaction rate.
Major Products
The major products formed from reactions involving this compound include:
Alcohols: Formed through nucleophilic addition to carbonyl compounds.
Alkanes: Formed through reduction reactions.
Ethers: Formed through substitution reactions with alkyl halides.
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)propylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)propylzinc bromide involves its role as a nucleophile in organic reactions. The compound donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methoxyethoxy)propylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(2-Methoxyethoxy)propyl lithium: A lithium-based reagent with higher reactivity compared to the zinc counterpart.
3-(2-Methoxyethoxy)propylboronic acid: A boron-based reagent used in cross-coupling reactions.
Uniqueness
3-(2-Methoxyethoxy)propylzinc bromide is unique due to its moderate reactivity, making it suitable for selective reactions without causing unwanted side reactions. Its stability in THF also makes it a convenient reagent for various synthetic applications.
Propriétés
Formule moléculaire |
C6H13BrO2Zn |
|---|---|
Poids moléculaire |
262.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H13O2.BrH.Zn/c1-3-4-8-6-5-7-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UOHBYOALCZLDRY-UHFFFAOYSA-M |
SMILES canonique |
COCCOCC[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)

![4-ethoxy-N-(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B14897682.png)



![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)

![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)





